Tetramethylrhodamine isothiocyanate
Overview
Description
Tetramethylrhodamine Isothiocyanate Description
Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent label that has been utilized in various immunohistochemical techniques. It is known for its orange fluorescence, which is particularly useful for staining tissues that exhibit green auto-fluorescence, making it easier to distinguish from the background fluorescence that is common with other stains like fluorescein . TRITC has been applied in the study of chronic thyroiditis, where it successfully demonstrated the presence of human globulin in infiltrating lymphocytic cells, suggesting its role in the destruction of the thyroid gland during the disease .
Synthesis Analysis
While the provided data does not directly describe the synthesis of TRITC, it does mention the synthesis of related compounds that involve isothiocyanate groups. For example, the synthesis of a complex diamine with thiol units that can attach to organic and inorganic scaffolds is reported, which indicates the versatility of isothiocyanate-containing compounds in organic chemistry . Although this does not directly pertain to TRITC, it provides insight into the synthetic strategies that might be employed in the creation of similar fluorescent labels.
Molecular Structure Analysis
The molecular structure of TRITC isomers has been a subject of interest due to their applications in microbiological and immunochemical procedures. The isomer R of TRITC has been found to be more effective than isomer G in immunochemical work, which underscores the importance of understanding the structural differences between these isomers . The specific molecular structures of these isomers, however, are not detailed in the provided data.
Chemical Reactions Analysis
The data does not provide specific information on the chemical reactions involving TRITC. However, the use of isothiocyanate groups in the synthesis of other compounds, such as the tetraethylammonium pentakis(isothiocyanato)bis(2,2'-bipyridine)uranate(IV), suggests that isothiocyanate groups can form stable complexes with metals, which could be relevant to the chemical behavior of TRITC .
Physical and Chemical Properties Analysis
The physical and chemical properties of TRITC are not extensively covered in the provided data. However, the fact that TRITC is used as a fluorescent label implies that it has specific optical properties, such as a particular excitation and emission spectrum that allows for its use in fluorescence-based techniques . The stability of the fluorescent signal and its compatibility with various biological tissues and fixation methods would also be important properties for its application in immunohistochemistry .
Relevant Case Studies
The use of TRITC in the study of chronic thyroiditis serves as a relevant case study, demonstrating its application in identifying specific proteins within tissue samples. The fluorescent labeling allowed for the visualization of human globulin within the thyroid tissue of patients with chronic thyroiditis, which provided insights into the pathophysiology of the disease . Another case study involves the use of a tetramethylrhodamine-dextran conjugate for intracellular labeling of spinal neurons in cats, showcasing the compound's utility in neuroanatomical tracing and compatibility with immunohistochemistry .
Scientific Research Applications
Single-Molecule Measurements : TRITC has been used to investigate the optical behavior of dimers at the single-molecule level. This includes analyzing fluorescence confocal scanning microscopy and understanding exciton dynamics in multichromophoric systems (Hernando et al., 2003).
Fluorescence Probes in Biological Research : TRITC derivatives have been developed for use in biological research, such as in fluorescence microscopy. These derivatives have been used to create specific fluorescence probes, like those detecting hypochlorous acid inside phagosomes in real time (Kenmoku et al., 2007).
Spectroscopic Studies : Research has focused on the absorption and emission spectra of TRITC, particularly when embedded in various environments like water, silica surfaces, or nanoparticles. These studies are crucial for understanding the behavior of fluorescent probes in different settings (Pedone et al., 2010).
Cancer Research : TRITC-labeled chemical probes have been used for detecting acrolein in breast cancer cells, demonstrating its potential in cancer diagnostics and research (Pradipta et al., 2019).
Capillary Electrophoresis in Protein Analysis : TRITC has been used to label proteins for rapid separation by capillary electrophoresis, demonstrating its utility in protein analysis and biochemistry (Liu et al., 2000).
Glucose Sensing : TRITC-labeled molecules have been employed in the development of glucose sensors, indicating its application in biomedical sensing and diagnostics (Ibey et al., 2003).
Fluorescent Labeling in Biotechnology : Utilizing TRITC for the fluorescent labeling of biomolecules, such as in the development of probes for staphylococcal enterotoxin B detection, highlights its role in biotechnological applications (Lam et al., 2002).
Safety And Hazards
Future Directions
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been investigated . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNJKLOYWCXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399568 | |
Record name | Tetramethylrhodamine isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylrhodamine isothiocyanate | |
CAS RN |
80724-20-5 | |
Record name | Tetramethylrhodamine-6-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylrhodamine isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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